Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, an acetyl group, and a chloro substituent on the quinoline ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where aniline derivatives react with β-ketoesters under acidic conditions to form the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate has significant applications in scientific research, particularly in:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-acetyl-4-chloroquinoline-3-carboxylate
- 3-acetylquinoline
- 4-chloroquinoline-3-carboxylate
Uniqueness
Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the acetyl and chloro groups at specific positions on the quinoline ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Biological Activity
Ethyl 3-acetyl-4-chloroquinoline-6-carboxylate is a member of the quinoline family, which is known for its diverse biological activities and potential therapeutic applications. This compound exhibits several unique structural features that contribute to its biological profile, including an acetyl group at the 3-position, a chloro substituent at the 4-position, and a carboxylate group at the 6-position.
Chemical Structure and Properties
The molecular formula of this compound is C12H10ClN1O3. It typically appears as a yellow solid, and its structural characteristics are essential for understanding its biological activity.
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₀ClN₁O₃ |
Appearance | Yellow solid |
Functional Groups | Acetyl (C=O), Chloro (Cl), Carboxylate (COO) |
Antimalarial Activity
Recent studies have indicated that quinoline derivatives, including this compound, may possess antimalarial properties. Research has shown that modifications in the quinoline structure can enhance activity against malaria parasites. For instance, compounds with similar structures have demonstrated IC50 values below 50 μM against Plasmodium falciparum, suggesting significant antimalarial potential .
Anticancer Activity
The anticancer properties of quinoline derivatives are also noteworthy. This compound has been evaluated alongside other derivatives for their effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cells. Compounds structurally related to this compound have shown varying degrees of cytotoxicity, with certain derivatives exhibiting selectivity towards specific cancer types .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the chloro and carboxylic groups could facilitate interactions with target proteins or enzymes critical to these pathways.
Case Studies and Research Findings
- Antimalarial Screening : A study evaluated several quinoline derivatives for their antimalarial activity and found that compounds with similar structural motifs as this compound exhibited potent activity against malaria parasites, indicating the potential for lead optimization in drug development .
- Cytotoxicity in Cancer Cells : In vitro studies demonstrated that certain derivatives showed significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective inhibition of cell growth. The structure-activity relationship highlighted the importance of specific functional groups in enhancing anticancer efficacy .
Properties
Molecular Formula |
C14H12ClNO3 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
ethyl 3-acetyl-4-chloroquinoline-6-carboxylate |
InChI |
InChI=1S/C14H12ClNO3/c1-3-19-14(18)9-4-5-12-10(6-9)13(15)11(7-16-12)8(2)17/h4-7H,3H2,1-2H3 |
InChI Key |
HUXUYDZWPJKSJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.